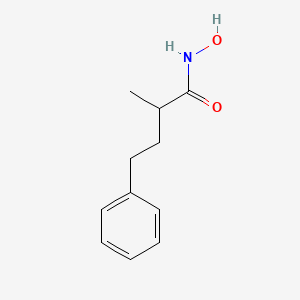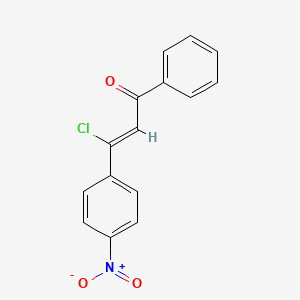
N-hydroxy-2-methyl-4-phenylbutanamide
Übersicht
Beschreibung
N-hydroxy-2-methyl-4-phenylbutanamide (HMPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylbutyric acid and has been found to possess several biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-hydroxy-2-methyl-4-phenylbutanamide is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, N-hydroxy-2-methyl-4-phenylbutanamide can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N-hydroxy-2-methyl-4-phenylbutanamide has been found to have several biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-hydroxy-2-methyl-4-phenylbutanamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. Additionally, N-hydroxy-2-methyl-4-phenylbutanamide can modulate the immune system, leading to enhanced immune responses against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-hydroxy-2-methyl-4-phenylbutanamide in lab experiments is its potency and selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-hydroxy-2-methyl-4-phenylbutanamide is also known to be unstable and can degrade quickly, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research on N-hydroxy-2-methyl-4-phenylbutanamide. One area of interest is the development of more stable derivatives of N-hydroxy-2-methyl-4-phenylbutanamide that can be used in cancer therapy. Another direction is the investigation of the potential of N-hydroxy-2-methyl-4-phenylbutanamide in combination with other cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-hydroxy-2-methyl-4-phenylbutanamide and its effects on normal cells.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-2-methyl-4-phenylbutanamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N-hydroxy-2-methyl-4-phenylbutanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-hydroxy-2-methyl-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)12-14)7-8-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNMLPVOEXPESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-methyl-4-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B3828484.png)


![2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione](/img/structure/B3828507.png)
![N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3828519.png)
![{2-[(4-hydroxyphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B3828522.png)
![(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)](/img/structure/B3828528.png)
![4-[(3,4-diiodo-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B3828531.png)

![(4-fluorophenyl)(4-methylphenyl){[(trifluoromethyl)sulfonyl]oxy}-lambda~3~-iodane](/img/structure/B3828544.png)
![1-[N-(acetyloxy)-3-phenylpropanimidoyl]cyclohexyl acetate](/img/structure/B3828555.png)

